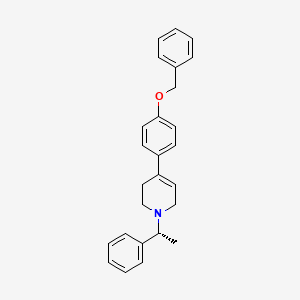

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Descripción general

Descripción

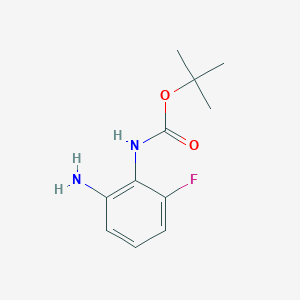

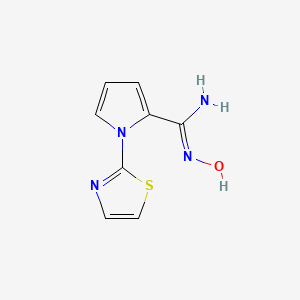

“2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” is a chemical compound with the CAS Number: 675126-27-9 . It has a molecular weight of 291.35 and its IUPAC name is 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound has a melting point of 127℃ and a predicted boiling point of 522.3±50.0 °C . It has a density of 1.29 and a predicted pKa of 6.96±0.10 . It is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field : Oncology, specifically cancer imaging .

- Summary of the Application : This compound is used in the preparation of carbon-11 iressa, a Positron Emission Tomography (PET) cancer imaging agent for the epidermal growth factor receptor tyrosine kinase .

- Methods of Application : While the exact experimental procedures are not detailed in the sources, the general method involves using the compound in the synthesis of carbon-11 iressa. This likely involves complex chemical reactions under controlled conditions .

- Results or Outcomes : The outcome of this application is the production of a PET imaging agent that can be used to visualize and study certain types of cancer .

Potential Use in Drug Synthesis

- Summary of the Application : This compound may be used in the synthesis of certain drugs . While the specific drugs are not mentioned in the sources, it’s possible that it could be used in the creation of a variety of pharmaceuticals.

- Methods of Application : The exact methods of application are not detailed in the sources, but it would likely involve complex chemical reactions under controlled conditions .

- Results or Outcomes : The outcome of this application would be the production of pharmaceuticals. The effectiveness of these drugs would depend on many factors and would need to be evaluated through clinical trials .

Potential Use in Antitumor Research

- Summary of the Application : There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may have antitumor abilities .

- Methods of Application : The methods of application are not detailed in the sources, but it would likely involve in vitro testing on representative EGFR-positive cell lines .

- Results or Outcomes : The results of these tests would provide valuable information about the potential antitumor abilities of these compounds .

Use in Chemical Synthesis

- Summary of the Application : This compound could potentially be used in various chemical synthesis processes . While the specific reactions are not mentioned in the sources, it’s possible that it could be used in the creation of a variety of organic compounds.

- Methods of Application : The exact methods of application are not detailed in the sources, but it would likely involve complex chemical reactions under controlled conditions .

- Results or Outcomes : The outcome of this application would be the production of various organic compounds. The effectiveness and utility of these compounds would depend on many factors and would need to be evaluated through further testing .

Potential Use in Gefitinib Synthesis

- Summary of the Application : There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may be used in the synthesis of Gefitinib, a drug used for certain breast, lung and other cancers .

- Methods of Application : The methods of application are not detailed in the sources, but it would likely involve complex chemical reactions under controlled conditions .

- Results or Outcomes : The results of these tests would provide valuable information about the potential use of these compounds in drug synthesis .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAUOALMSIBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435047 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

CAS RN |

675126-27-9 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)